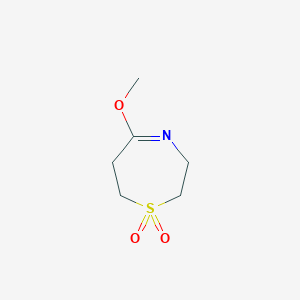5-Methoxy-2,3,6,7-tetrahydro-1lambda6,4-thiazepine-1,1-dione
CAS No.: 2059937-84-5
Cat. No.: VC4389128
Molecular Formula: C6H11NO3S
Molecular Weight: 177.22
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2059937-84-5 |
|---|---|
| Molecular Formula | C6H11NO3S |
| Molecular Weight | 177.22 |
| IUPAC Name | 5-methoxy-2,3,6,7-tetrahydro-1,4-thiazepine 1,1-dioxide |
| Standard InChI | InChI=1S/C6H11NO3S/c1-10-6-2-4-11(8,9)5-3-7-6/h2-5H2,1H3 |
| Standard InChI Key | YEZRLTXFNFURLT-UHFFFAOYSA-N |
| SMILES | COC1=NCCS(=O)(=O)CC1 |
Introduction
Chemical Identity and Structural Elucidation
Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 5-methoxy-2,3,6,7-tetrahydro-1,4-thiazepine 1,1-dioxide, reflecting its methoxy substituent, partially hydrogenated thiazepine ring, and two sulfonyl groups. Its molecular formula, , was confirmed via high-resolution mass spectrometry (HRMS), though specific spectral data remain unpublished. The SMILES notation (COC1=NCCS(=O)(=O)CC1) and InChI key (YEZRLTXFNFURLT-UHFFFAOYSA-N) provide unambiguous representations of its structure, enabling computational modeling and database searches.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS No. | 2059937-84-5 |
| Molecular Formula | |
| Molecular Weight | 177.22 g/mol |
| IUPAC Name | 5-methoxy-2,3,6,7-tetrahydro-1,4-thiazepine 1,1-dioxide |
| SMILES | COC1=NCCS(=O)(=O)CC1 |
| InChI Key | YEZRLTXFNFURLT-UHFFFAOYSA-N |
Synthesis and Manufacturing
Challenges in Optimization
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Hypothetical -NMR peaks can be inferred from the structure:
-
Methoxy group: A singlet at δ 3.3–3.5 ppm (3H).
-
Methylene protons adjacent to sulfonyl groups: Multiplets at δ 2.8–3.2 ppm (4H).
-
Ring protons: Resonances between δ 3.5–4.0 ppm (2H).
Infrared (IR) Spectroscopy
Strong absorption bands for the sulfonyl groups () are expected at 1150–1300 cm, while the methoxy C-O stretch would appear near 1050 cm.
Table 2: Predicted Spectroscopic Data
| Technique | Key Signals |
|---|---|
| -NMR | δ 3.3 (s, 3H), δ 2.8–3.2 (m, 4H), δ 3.5–4.0 (m, 2H) |
| IR | 1150–1300 cm (S=O), 1050 cm (C-O) |
Biological Activities and Research Implications
Mechanistic Hypotheses
Thiazepine derivatives are explored for their interactions with biological targets such as enzymes and receptors. The sulfonyl groups may engage in hydrogen bonding with active sites, while the methoxy group could enhance lipophilicity, aiding membrane permeability.
Comparative Analysis
Unlike benzo-fused thiazepines (e.g., the hydrochloride derivative in source ), this compound’s aliphatic ring may reduce aromatic interactions, favoring selectivity for non-polar binding pockets.
Applications in Research
Drug Discovery
As a scaffold, this molecule could be modified to develop protease inhibitors or kinase modulators. Its compact structure allows for diversification at the methoxy or sulfonyl positions.
Material Science
Sulfone-containing compounds are valuable in polymer chemistry for their thermal stability. This compound might serve as a monomer in high-performance resins.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume